Methyl 2,3-dimethylisonicotinate
Description
Methyl 2,3-dimethylisonicotinate (CAS: 1254328-26-1) is a substituted pyridine derivative with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It is a colorless to light yellow liquid with a distinctive aromatic odor, characterized by high volatility and solubility in common organic solvents like dichloromethane, ethanol, and acetone . Its synthesis typically involves esterification of the corresponding carboxylic acid (2,3-dimethylisonicotinic acid) under controlled conditions, though specific routes may vary depending on industrial or research requirements .
The compound is utilized in pharmaceutical and agrochemical research, particularly as a building block for heterocyclic scaffolds. For instance, its structural motifs are relevant in synthesizing fused indole derivatives, which are critical in drug discovery .
Properties
IUPAC Name |
methyl 2,3-dimethylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-7(2)10-5-4-8(6)9(11)12-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDALNXGJTOUCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethylisonicotinate can be synthesized through the esterification of 2,3-dimethylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an appropriate solvent like benzene for several hours to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-dimethylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2,3-dimethylisonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2,3-dimethylisonicotinate exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Methyl 2,3-dimethylisonicotinate belongs to a class of substituted pyridine esters. Below is a comparison with key analogues:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Similarity Score |
|---|---|---|---|---|---|
| This compound | 1254328-26-1 | C₉H₁₁NO₂ | 165.19 | Reference compound | — |
| Methyl 2,6-dichloroisonicotinate | 42521-09-5 | C₇H₅Cl₂NO₂ | 206.03 | Cl substituents at positions 2 and 6 | 0.86 |
| Ethyl 2,6-dichloro-4-methylnicotinate | 108130-10-5 | C₉H₉Cl₂NO₂ | 234.08 | Ethyl ester, Cl at 2,6; CH₃ at 4 | 0.98 |
| 2,3-Dimethyl-isonicotinic acid | — | C₈H₉NO₂ | 151.16 | Carboxylic acid form (no ester) | — |
Notes:
- Chlorinated analogues (e.g., Methyl 2,6-dichloroisonicotinate) exhibit higher molecular weights and altered reactivity due to electron-withdrawing Cl groups, which may enhance electrophilic substitution resistance but increase toxicity risks .
- Ethyl esters (e.g., Ethyl 2,6-dichloro-4-methylnicotinate) have greater lipophilicity compared to methyl esters, influencing their pharmacokinetic profiles in drug design .
- The carboxylic acid precursor (2,3-dimethylisonicotinic acid) lacks the ester moiety, making it more polar and less volatile, but reactive in coupling reactions .
Table 2: Key Property Comparison
| Property | This compound | Methyl 2,6-dichloroisonicotinate | 2,3-Dimethyl-isonicotinic acid |
|---|---|---|---|
| Physical State | Liquid | Solid (crystalline) | Solid (crystalline) |
| Solubility | High in organic solvents | Moderate in DCM, low in water | Low in organic solvents |
| Boiling Point | Not reported | ~220°C (estimated) | Decomposes at >200°C |
| Hazard Classification | Irritant (skin/eyes) | Toxic (acute aquatic toxicity) | Corrosive (acidic nature) |
Key Findings :
- Volatility : this compound’s volatility necessitates stringent storage conditions (e.g., sealed containers at 2–8°C) compared to solid analogues .
- Toxicity : Chlorinated derivatives pose higher environmental risks, as indicated by their classification for acute aquatic toxicity .
- Synthetic Utility : The ester’s balance of solubility and stability makes it preferable for catalytic reactions over the more reactive carboxylic acid .
Commercial and Research Relevance
- Cost : this compound is priced at $395/g (1g scale, Howei Pharm), whereas its carboxylic acid analogue costs ¥8,726.45/g (1g, J&W Pharmlab), reflecting the acid’s niche applications in specialized syntheses .
- Applications : The methyl ester is favored in combinatorial chemistry for its ease of functionalization, while chlorinated variants are used in pesticide intermediates .
Biological Activity
Methyl 2,3-dimethylisonicotinate (MDMI) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on the biological activity of MDMI, summarizing research findings, case studies, and relevant data.
This compound is an ester derivative of isonicotinic acid. Its molecular formula is , and it features a pyridine ring that contributes to its biological properties. The compound exhibits lipophilicity, which aids in its absorption and bioavailability in biological systems.
Anticancer Potential
Recent studies have investigated the anticancer properties of MDMI. In vitro assays demonstrated that MDMI exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- A375 (melanoma)
- HCT116 (colorectal carcinoma)
The mechanism of action appears to involve the induction of apoptosis and autophagy in cancer cells. Flow cytometry analyses indicated that MDMI treatment led to increased reactive oxygen species (ROS) production and lipid peroxidation, contributing to cell death mechanisms .
Vasodilatory Effects
MDMI has also been studied for its vasodilatory effects. Similar compounds like methyl nicotinate have shown the ability to enhance local blood flow through vasodilation. The vasodilatory action is believed to be mediated by the release of prostaglandins and nitric oxide, which act on vascular smooth muscle cells .
Case Studies
- In Vitro Anticancer Study : A study evaluated the cytotoxic effects of MDMI on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection .
- Vasodilation Study : Another investigation assessed the impact of topical application of methyl nicotinate (a structural analog) on blood flow in human subjects. Results showed a marked increase in blood perfusion units after application, particularly at higher concentrations (10^-2 mol/L). This suggests that MDMI may exert similar effects on microcirculation .
Data Summary
| Biological Activity | Cell Line/Model | Effect Observed | Methodology |
|---|---|---|---|
| Anticancer Activity | MCF-7 | Cytotoxicity | MTT Assay |
| Anticancer Activity | A375 | Induction of Apoptosis | Flow Cytometry |
| Vasodilation | Human Skin Model | Increased Blood Flow | Laser Doppler Imaging |
The anticancer activity of MDMI may involve:
- Induction of Apoptosis : Increased ROS levels trigger apoptotic pathways.
- Autophagy Activation : Enhanced lipid peroxidation leads to autophagic cell death.
For vasodilation, the proposed mechanisms include:
- Release of Prostaglandins : Local synthesis leading to smooth muscle relaxation.
- Involvement of Nitric Oxide : Acting as a signaling molecule for vascular dilation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
